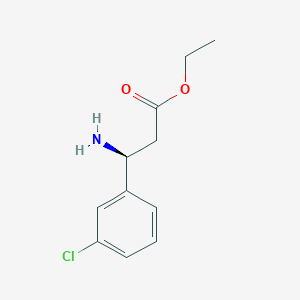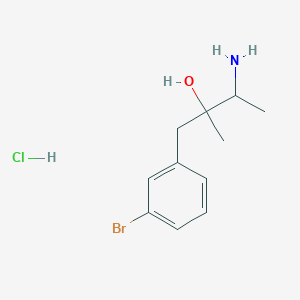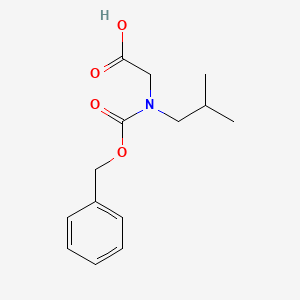
n-((Benzyloxy)carbonyl)-n-isobutylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((Benzyloxy)carbonyl)-N-isobutylglycine is a compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of isobutylglycine. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzyloxy)carbonyl)-N-isobutylglycine typically involves the reaction of isobutylglycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Isobutylglycine+Benzyl chloroformate→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
N-((Benzyloxy)carbonyl)-N-isobutylglycine undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of free amines.
Substitution: Formation of substituted derivatives with different protecting groups.
科学研究应用
N-((Benzyloxy)carbonyl)-N-isobutylglycine has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of N-((Benzyloxy)carbonyl)-N-isobutylglycine involves the protection of amino groups by the benzyloxycarbonyl group. This protection prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine.
相似化合物的比较
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Used as a potent inhibitor of prolidase.
N-Benzyloxycarbonyl-D-proline: Employed in the synthesis of dipeptides.
N-Benzyloxycarbonylglycine: Utilized in dipeptide synthesis.
Uniqueness
N-((Benzyloxy)carbonyl)-N-isobutylglycine is unique due to its specific structure, which allows for the selective protection of amino groups in the presence of other functional groups. This selectivity makes it a valuable tool in organic synthesis and peptide chemistry.
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
2-[2-methylpropyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-11(2)8-15(9-13(16)17)14(18)19-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,17) |
InChI 键 |
QDOIGLFBFMDSMO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)
![6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one](/img/structure/B13511526.png)

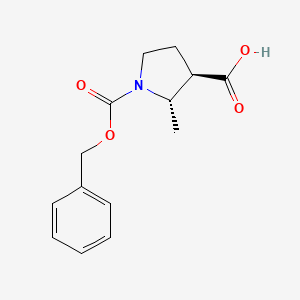
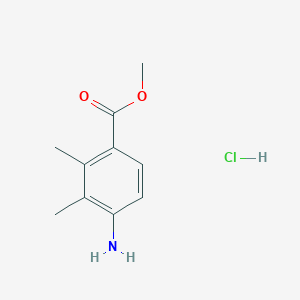
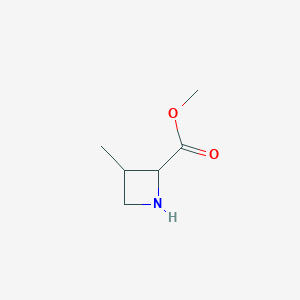
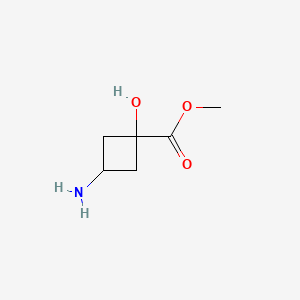
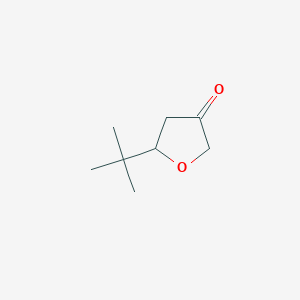


![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)
